6-Azaspiro[2.5]octane Core Delivers >400-Fold Superior M4 Muscarinic Potency Compared to the 7-Azaspiro[3.5]nonane Analog
In a direct SAR comparison of spirocyclic cores for M4 muscarinic receptor antagonism, the 6-azaspiro[2.5]octane analog (compound 10) exhibited an hM4 IC50 of 1.8 nM, whereas the corresponding 7-azaspiro[3.5]nonane analog (compound 20) showed a marked reduction in potency to hM4 IC50 = 730 nM, representing a >400-fold loss in activity [1]. The 2-azaspiro[3.3]heptane analog (compound 21) was even less potent (hM4 IC50 = 2,900 nM), further underscoring the critical role of the [2.5] ring system geometry.
| Evidence Dimension | Human M4 muscarinic receptor inhibition (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (6-azaspiro[2.5]octane analog, compound 10) |
| Comparator Or Baseline | 730 nM (7-azaspiro[3.5]nonane analog, compound 20); 2,900 nM (2-azaspiro[3.3]heptane analog, compound 21) |
| Quantified Difference | >400-fold superior potency for [2.5] scaffold vs. [3.5]; >1,600-fold vs. [3.3] |
| Conditions | Human M4 CHO cell functional assay; compounds bearing identical western aryl pendants |
Why This Matters
The [2.5] spiro architecture is essential for achieving nanomolar M4 potency; using alternative spiro cores would result in unacceptable potency losses, making this scaffold a non-negotiable structural requirement for M4-targeted programs.
- [1] Spock M, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. doi:10.1016/j.bmcl.2021.128479 View Source
